Talmapimod

Catalog No.
S544489
CAS No.
309913-83-5
M.F
C27H30ClFN4O3
M. Wt
513.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talmapimod

CAS Number

309913-83-5

Product Name

Talmapimod

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C27H30ClFN4O3

Molecular Weight

513.0 g/mol

InChI

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1

InChI Key

ZMELOYOKMZBMRB-DLBZAZTESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SD282, SD-282, SD 282, SCIO282, SCI O282, SCI-O282, Talmapimod

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

The exact mass of the compound Talmapimod is 512.19905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Talmapimod (SCIO-469) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. It functions by blocking the p38 MAPK signaling pathway, a critical regulator of cellular responses to inflammatory cytokines and stress, thereby suppressing the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. This mechanism has positioned Talmapimod as a key tool compound for research in inflammatory diseases and oncology.

Not all p38 MAPK inhibitors are functionally equivalent, and substitution can compromise experimental outcomes. First-generation inhibitors like SB203580 show significantly lower potency and target p38α and p38β2 with IC50 values of 50 nM and 500 nM, respectively, whereas Talmapimod is more potent against the primary p38α isoform. Furthermore, inhibitors differ in their isoform selectivity (p38α, β, γ, δ), off-target kinase profiles, and cell permeability. For example, Talmapimod demonstrates high selectivity against a broad panel of other kinases, a feature not shared by all compounds in this class, minimizing confounding off-target effects that can lead to misinterpretation of results. Procuring Talmapimod specifically ensures access to a well-defined potency and selectivity profile crucial for reproducible and accurately attributed findings in MAPK signaling studies.

High-Potency Enzymatic Inhibition of p38α MAPK

In direct biochemical assays, Talmapimod demonstrates potent, single-digit nanomolar inhibition of the primary inflammatory isoform, p38α. Its inhibitory concentration (IC50) of 9 nM for p38α is approximately 5.5-fold more potent than the widely used first-generation benchmark inhibitor, SB203580 (IC50 = 50 nM). This allows for the use of lower compound concentrations in vitro, reducing the potential for off-target effects and increasing the precision of the experiment.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data9 nM (for p38α)
Comparator Or BaselineSB203580: 50 nM (for p38α)
Quantified Difference~5.5x more potent than SB203580
ConditionsCell-free recombinant human p38α kinase assay.

Higher potency allows for lower effective concentrations, reducing material costs and minimizing the risk of off-target activities for more reliable data.

High Kinase Selectivity for Cleaner Experimental Readouts

Talmapimod exhibits a highly selective inhibition profile. In a panel of 20 other kinases, it was found to be over 2,000-fold selective for p38α. A separate study profiling 321 other intracellular kinases confirmed over 2000-fold selectivity for p38α/β. This high degree of selectivity is a critical differentiator from broader-spectrum or less-characterized inhibitors, ensuring that observed biological effects can be confidently attributed to the inhibition of the p38 pathway rather than confounding off-target activities.

Evidence DimensionKinase Selectivity Fold-Change
Target Compound Data>2,000-fold selective for p38α/β
Comparator Or BaselinePanel of 20 other kinases and a panel of 321 other kinases
Quantified DifferenceHigh selectivity margin
ConditionsIn vitro kinase panel screening assays.

High selectivity minimizes confounding data from off-target effects, leading to more reliable, publishable, and reproducible results.

Demonstrated Oral Bioavailability for In Vivo Model Suitability

Talmapimod was specifically developed as an orally active compound for in vivo applications. In preclinical studies, oral administration of Talmapimod at doses of 10-90 mg/kg twice daily was shown to dose-dependently reduce tumor growth in a murine multiple myeloma model. This established oral activity contrasts with many research-grade inhibitors that may have poor or uncharacterized pharmacokinetic properties, making Talmapimod a more reliable choice for researchers planning to transition from in vitro to in vivo experiments without needing to switch compounds or perform extensive formulation work.

Evidence DimensionIn Vivo Efficacy via Oral Route
Target Compound DataDose-dependent tumor growth reduction at 10-90 mg/kg (p.o.)
Comparator Or BaselineGeneric research inhibitors with unproven oral bioavailability
Quantified DifferenceConfirmed oral activity in a disease model
ConditionsRPMI-8226 multiple myeloma model in triple immune-deficient BNX mice.

Proven oral bioavailability saves significant time and resources in preclinical studies by ensuring effective systemic exposure without complex formulation or alternative administration routes.

High-Confidence Cellular Assays Requiring Selective p38α/β Blockade

For studies investigating the specific role of p38α/β in cellular processes like cytokine release, apoptosis, or cell cycle progression, Talmapimod's high selectivity is a key advantage. Its ability to potently inhibit the target with minimal off-target kinase activity ensures that observed phenotypic changes are directly attributable to p38 MAPK inhibition.

In Vitro Studies of Inflammatory Cytokine Production

Talmapimod is an effective choice for experiments measuring the inhibition of pro-inflammatory cytokines. It has been shown to potently suppress the production of TNF-α, IL-1β, and IL-6 in cellular models, often at low nanomolar concentrations that leverage its high potency against p38α.

Preclinical In Vivo Models of Inflammatory Disease and Oncology

Given its demonstrated oral activity and in vivo efficacy in models of arthritis and multiple myeloma, Talmapimod is a suitable tool compound for animal studies. Researchers can use this compound to investigate the therapeutic potential of p38 MAPK inhibition in various disease models with confidence in its systemic exposure via oral gavage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

512.1990467 Da

Monoisotopic Mass

512.1990467 Da

Heavy Atom Count

36

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B1E00KQ6NT

Drug Indication

Investigated for use/treatment in pain (acute or chronic) and rheumatoid arthritis.

Pharmacology

Talmapimod is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities. Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK, which may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis. This agent may also enhance proteasome inhibitor-induced apoptosis. p38 MAPK is a serine/threonine protein kinase involved in a MAPK signaling cascade that controls cellular responses to various environmental stresses, cytokines, and endotoxins.

Mechanism of Action

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Other CAS

309913-83-5

Wikipedia

Talmapimod

Dates

Last modified: 08-15-2023
1: Koppelman B, Webb HK, Medicherla S, Almirez R, Feng Y, Chavez JC, Mao CP, Nguyen A, Liu YW, Kapoun AM, Muiru G, Huang YA, Dugar S, Mavunkel BJ, Lim DW, Chakravarty S, Luedtke G, Protter AA, Higgins LS. Pharmacological properties of SD-282 - an alpha-isoform selective inhibitor for p38 MAP kinase. Pharmacology. 2008;81(3):204-20. doi: 10.1159/000112865. Epub 2008 Jan 7. PubMed PMID: 18176091.
2: Medicherla S, Fitzgerald MF, Spicer D, Woodman P, Ma JY, Kapoun AM, Chakravarty S, Dugar S, Protter AA, Higgins LS. p38alpha-selective mitogen-activated protein kinase inhibitor SD-282 reduces inflammation in a subchronic model of tobacco smoke-induced airway inflammation. J Pharmacol Exp Ther. 2008 Mar;324(3):921-9. Epub 2007 Dec 4. PubMed PMID: 18056868.
3: Sweitzer SM, Medicherla S, Almirez R, Dugar S, Chakravarty S, Shumilla JA, Yeomans DC, Protter AA. Antinociceptive action of a p38alpha MAPK inhibitor, SD-282, in a diabetic neuropathy model. Pain. 2004 Jun;109(3):409-19. PubMed PMID: 15157702.

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